4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol
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Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol is a chemical compound with the molecular formula C11H13NO It is a derivative of phenol and tetrahydropyridine, characterized by a phenolic hydroxyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the reaction of phenol with 4-piperidone under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and automated control systems can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding tetrahydropyridine derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the phenolic ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It can also modulate neurotransmitter systems by interacting with receptors in the brain, potentially offering neuroprotective effects.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used to model Parkinson’s disease in animals.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and as a reagent in palladium-catalyzed reactions.
Uniqueness: 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol is unique due to its phenolic hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike MPTP, which is primarily a neurotoxin, this compound has potential therapeutic applications due to its antioxidant properties and ability to modulate neurotransmitter systems.
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-5,12-13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGDCIGZXOTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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